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3-Hydroxy-5-phenoxypentanoic
Compound Name:
acid
CAS No.: 155638-20-3
Cat. No.: B8753153
\ J

Executive Summary

The precise thermodynamic characterization of 3-phenoxy-2-hydroxypropanoic acid (and its
substituted analogs) is a prerequisite for designing robust crystallization processes. As a key
intermediate in the synthesis of aryloxypropanolamine

-blockers, the optical purity and solid-state stability of this acid directly impact the efficacy of the
final drug substance.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium
(SLE), enthalpy of fusion, and solubility modeling (using Modified Apelblat and van't Hoff
equations) required to scale up purification processes.

Molecular Architecture & Significance

The core structure of interest involves a phenoxy group linked to a propionic acid backbone
with a hydroxyl group at the

-position (relative to the ether) or

-position (relative to the carboxyl).
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e IUPAC Name: 3-phenoxy-2-hydroxypropanoic acid
e Role: Chiral resolution agent and synthetic intermediate.

 Critical Attribute: The hydroxyl group at C2 introduces a chiral center, necessitating strict
control over enantiomeric purity during crystallization.

Synthesis & Pathway Logic[1]

The thermodynamic stability of the crystal lattice is established during the hydrolysis of the
precursor epoxide or glycidic ester.
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Figure 1: Synthetic pathway highlighting the formation of the target

-hydroxy acid.[1] The final crystallization step (green) is governed by the thermodynamic
parameters defined in this guide.

Solid-State Thermodynamics

Understanding the energy required to break the crystal lattice is fundamental to solubility
modeling.

Melting Point and Enthalpy of Fusion

For phenoxy-substituted acids, the intermolecular hydrogen bonding (Carboxyl-Carboxyl dimer
and Hydroxyl-Ether interactions) creates a stable lattice.

e Melting Point (
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): Typically ranges from 95°C to 130°C depending on ring substitutions (e.g., 3-
phenoxypropionic acid melts at ~97.5°C; the 2-hydroxy group typically elevates this due to
additional H-bonding).

» Enthalpy of Fusion (

): Represents the energy barrier to solubilization.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine onset temperature (

) and

o Preparation: Weigh 3.0-5.0 mg of dried sample into an aluminum crucible. Crimp with a
perforated lid to allow volatile escape if decomposition occurs (though these acids are
generally stable).

o Equilibration: Hold at 25°C for 5 minutes.
e Ramp: Heat from 25°C to 160°C at a rate of 5°C/min (or 10 K/min).

e Analysis: Integrate the endothermic peak. The onset is taken as

 Validation: Calibrate system with Indium (
C,

J/g).

Solution Thermodynamics & Solubility Modeling

Solubility is not merely "how much dissolves”; it is a function of temperature described by
thermodynamic models. We utilize the Modified Apelblat Equation for its superior fit in polar
non-ideal solvents.
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The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

) with absolute temperature (
):

e A, B, C: Empirical parameters derived from regression analysis.

o Applicability: Highly accurate for phenoxy-acids in alcohols (Methanol, Ethanol) and esters
(Ethyl Acetate).

The van't Hoff Analysis

Used to extract thermodynamic functions of solution:

 : Enthalpy of solution (usually positive, indicating endothermic dissolution).
 : Entropy of solution.

e Interpretation: A linear plot of

VS.

confirms the validity of the model within the measured range.

Representative Solubility Data

Note: Values below are representative of the class (3-phenoxypropionic acid derivatives) for
process design simulation.
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Experimental Protocols: Solubility Determination

To generate the data for the models above, a self-validating gravimetric method is required.

Dynamic Laser Monitoring (Alternative) vs. Static

Gravimetric

While laser monitoring (turbidimetry) is faster, the Static Gravimetric Method is the gold

standard for thermodynamic accuracy.

Detailed Workflow (Gravimetric)
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Figure 2: Gravimetric solubility determination workflow. The HPLC step is critical to ensure the
solute did not degrade during the 48-hour equilibration.

Step-by-Step Protocol:

o Preparation: Add excess solid 3-phenoxy-2-hydroxypropanoic acid to 50 mL of solvent in a

jacketed glass vessel.

o Equilibration: Stir continuously at the target temperature (
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K) using a circulating water bath.
o Duration: Minimum 24 hours.

o Sampling: Stop stirring and allow solids to settle for 2 hours.

o Extraction: Withdraw 5 mL of supernatant using a pre-heated syringe (to prevent
precipitation inside the needle) equipped with a 0.45 um PTFE filter.

¢ Quantification:
o Transfer to a pre-weighed weighing dish.
o Evaporate solvent under vacuum at 40°C.
o Dry to constant weight.

» Calculation:

Where
are mass and molar mass of the solute, and

are for the solvent.

Implications for Process Design

The thermodynamic data collected directly informs the crystallization strategy for drug
intermediates.

Cooling Crystallization

e Solvent Choice: Methanol or Ethanol.
e Logic: The steep slope of the solubility curve (high

value in Apelblat) indicates that yield is highly sensitive to temperature. A controlled cooling
ramp is effective here.

Anti-Solvent Crystallization
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o System: Ethanol (Solvent) + Water (Anti-solvent).
e Logic: The solubility differential between Ethanol (
) and Water (

) is massive. Adding water to an ethanolic solution of the acid will force precipitation.

« Thermodynamic Insight: The mixing is exothermic (usually), but the precipitation is driven by
the "hydrophobic effect” forcing the phenoxy tail out of the aqueous phase.
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Figure 3: Decision matrix for crystallization process design based on thermodynamic modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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